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molecular formula C11H15IO2 B8763409 Benzene, 2-ethoxy-4-iodo-1-(1-methylethoxy)- CAS No. 900174-05-2

Benzene, 2-ethoxy-4-iodo-1-(1-methylethoxy)-

Cat. No. B8763409
M. Wt: 306.14 g/mol
InChI Key: IUPVTHLHUYVTME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07622585B2

Procedure details

To a solution of 2-ethoxy-4-iodo-1-isopropoxybenzene (2.39 g, 7.8 mmol) in THF (25 mL) at −78° C., n-BuLi (1.6 M in hexanes, 6.83 mL, 1.4 eq) was slowly added. The reaction mixture was stirred at −78° C. for 20 min, followed by addition of triisopropyl borate (4.95 mL, 21.5 mmol). The mixture was stirred at −78° C. for 3.0 h and then warmed up to rt over 1.0 h. It was quenched by addition of 5% citric acid (20 mL), followed by a solution of Na2S2O3. After extraction with EtOAc and drying over Na2SO4, the crude product was purified by chromatography to give 1A (1.2 g, 67% yield) as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 1.41 (d, J=6.15 Hz, 6H) 1.49 (t, J=7.03 Hz, 3H) 4.21 (q, J=7.03 Hz, 2H) 4.64 (m, 1H) 7.02 (d, J=8.35 Hz, 1H) 7.70 (s, 1H) 7.79 (m, 1H).
Quantity
2.39 g
Type
reactant
Reaction Step One
Quantity
6.83 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.95 mL
Type
reactant
Reaction Step Two
Name
Yield
67%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:9]=[C:8](I)[CH:7]=[CH:6][C:5]=1[O:11][CH:12]([CH3:14])[CH3:13])[CH3:2].[Li]CCCC.[B:20](OC(C)C)([O:25]C(C)C)[O:21]C(C)C>C1COCC1>[CH2:1]([O:3][C:4]1[CH:9]=[C:8]([B:20]([OH:25])[OH:21])[CH:7]=[CH:6][C:5]=1[O:11][CH:12]([CH3:14])[CH3:13])[CH3:2]

Inputs

Step One
Name
Quantity
2.39 g
Type
reactant
Smiles
C(C)OC1=C(C=CC(=C1)I)OC(C)C
Name
Quantity
6.83 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.95 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at −78° C. for 3.0 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed up to rt over 1.0 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
It was quenched by addition of 5% citric acid (20 mL)
EXTRACTION
Type
EXTRACTION
Details
After extraction with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over Na2SO4
CUSTOM
Type
CUSTOM
Details
the crude product was purified by chromatography

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)OC=1C=C(C=CC1OC(C)C)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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